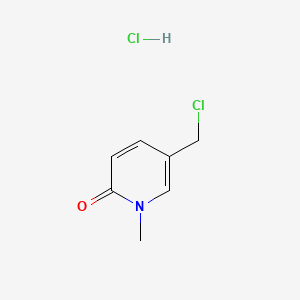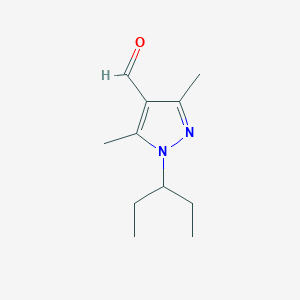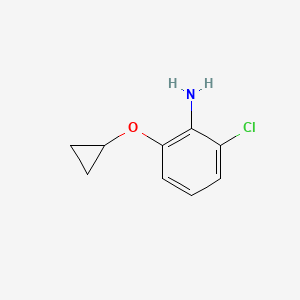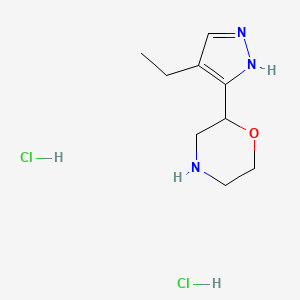![molecular formula C10H11N3O2 B13623423 Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate CAS No. 1519519-96-0](/img/structure/B13623423.png)
Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The imidazole ring is known for its presence in various biologically active molecules, making this compound a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate involves the reaction of isothiocyanate with 2-aminopyridine to form an intermediate, which is then esterified with pyruvic anhydride to yield the target compound . Another approach includes the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating .
Industrial Production Methods
Industrial production methods for this compound typically involve solvent- and catalyst-free synthesis under controlled conditions to ensure high yield and purity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a positive allosteric modulator of GABA A receptors, which play a crucial role in the central nervous system . Additionally, it can inhibit enzymes such as nitric oxide synthase, affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in developing sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Utilized in the synthesis of anti-inflammatory and anticancer agents.
Uniqueness
Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate is unique due to its specific structural configuration, which allows for diverse chemical reactivity and biological activity. Its ability to modulate GABA A receptors and inhibit nitric oxide synthase sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Propiedades
Número CAS |
1519519-96-0 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)5-9-12-7-3-4-11-6-8(7)13-9/h3-4,6H,2,5H2,1H3,(H,12,13) |
Clave InChI |
PYEGXGOKLSXGON-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC2=C(N1)C=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)








